4-(Piperidin-2-ylmethyl)phenol

Description

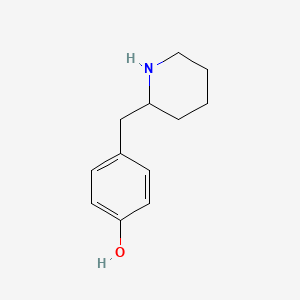

4-(Piperidin-2-ylmethyl)phenol is a synthetic organic compound featuring a phenol group linked to a piperidine ring via a methylene bridge. The piperidine moiety, a six-membered saturated heterocycle with one nitrogen atom, confers basicity and structural flexibility, while the phenolic hydroxyl group enables hydrogen bonding and acidity (pKa ~10).

Properties

IUPAC Name |

4-(piperidin-2-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h4-7,11,13-14H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPJAOZGRNAHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782406-03-5 | |

| Record name | 4-[(piperidin-2-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-ylmethyl)phenol typically involves the reaction of piperidine with a suitable phenol derivative. One common method is the Mannich reaction, where piperidine, formaldehyde, and phenol are reacted under acidic conditions to form the desired product. The reaction can be represented as follows:

Piperidine+Formaldehyde+Phenol→4−(Piperidin-2-ylmethyl)phenol

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or metal catalysts can be employed to facilitate the reaction. The use of high-pressure reactors and optimized temperature conditions can further improve the production scale.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.

Reduction: The compound can be reduced to form various hydrogenated derivatives, especially at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydrogenated piperidine derivatives.

Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-(Piperidin-2-ylmethyl)phenol has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: It is investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-ylmethyl)phenol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance lipophilicity and membrane permeability. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Differences :

- Contains an aromatic imidazole ring (five-membered, two nitrogen atoms) instead of a piperidine ring.

- The imidazole is conjugated with two phenyl groups, enhancing π-electron delocalization.

Key Properties :

- Nonlinear Optical (NLO) Behavior: Exhibits high third-order nonlinear susceptibility (χ³ = 2.2627 × 10⁻⁶ esu) and self-focusing properties (n₂ = −2.89 × 10⁻⁶ cm²/W), attributed to charge-transfer interactions in the π-conjugated system .

- Synthesis: Synthesized via a CoFe₂O₄-catalyzed one-pot method in ethanol, achieving >96% purity .

- Applications : Proposed for optoelectronic devices due to strong NLO responses .

Comparison: The imidazole derivative’s extended conjugation results in superior NLO performance compared to this compound, where the saturated piperidine ring limits electron delocalization. However, the phenol group in both compounds contributes to solubility in polar solvents .

4-[2-(Piperidin-4-yl)ethyl]phenol

Structural Differences :

- Piperidine is linked to phenol via an ethyl chain (vs. methylene in the target compound).

- The piperidine nitrogen is at the 4-position (vs. 2-position).

Key Properties :

- Hydrogen Bonding: The phenolic -OH and piperidine NH groups enable dual hydrogen-bonding motifs, relevant in crystal engineering .

Comparison: The ethyl linker may improve pharmacokinetic properties (e.g., bioavailability) compared to the methylene bridge in this compound. Positional isomerism (piperidin-4-yl vs. piperidin-2-yl) could alter steric and electronic profiles, affecting receptor affinity .

4-(Piperidin-2-ylmethyl)morpholine

Structural Differences :

- Replaces the phenolic -OH with a morpholine oxygen.

Key Properties :

- Basicity: Morpholine’s oxygen increases electron density at nitrogen, enhancing basicity (pKa ~7.4 vs. phenol’s pKa ~10).

Comparison: The absence of a phenol group reduces hydrogen-bonding capacity and acidity, making this compound more suitable for applications requiring lipophilicity and stability under basic conditions .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₂H₁₇NO | 191.27 | Phenol, Piperidine | Not reported |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | C₂₁H₁₆N₂O | 312.37 | Phenol, Imidazole | 278 |

| 4-[2-(Piperidin-4-yl)ethyl]phenol | C₁₃H₁₉NO | 205.30 | Phenol, Piperidine | Not reported |

| 4-(Piperidin-2-ylmethyl)morpholine | C₁₀H₂₀N₂O | 184.28 | Morpholine, Piperidine | Not reported |

Table 2: Nonlinear Optical Properties (Selected Compounds)

| Compound | Nonlinear Absorption Coefficient (β, cm/W) | Nonlinear Refractive Index (n₂, cm²/W) | Third-Order Susceptibility (χ³, esu) |

|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 4.044 × 10⁻¹ | −2.89 × 10⁻⁶ | 2.2627 × 10⁻⁶ |

| This compound | Not reported | Not reported | Not reported |

Biological Activity

4-(Piperidin-2-ylmethyl)phenol, an organic compound characterized by a piperidine ring attached to a phenolic group, has garnered attention in medicinal chemistry due to its diverse biological activities. The structural features of this compound allow for significant interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure consists of a phenolic hydroxyl group and a piperidine moiety linked by a methylene bridge, which enhances its lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with piperidine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Pharmacological Properties

The compound has been investigated for several pharmacological effects, including:

- Analgesic Effects : Preliminary studies suggest that this compound may exhibit pain-relieving properties, potentially through modulation of pain pathways.

- Anti-inflammatory Activity : The phenolic component is known for its anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and π-π interactions with enzymes or receptors, while the piperidine ring enhances the compound's lipophilicity, facilitating cellular uptake.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal that modifications at the piperidine ring can significantly influence potency and selectivity against biological targets. For example:

| Compound Name | Structure Type | Similarity Index |

|---|---|---|

| 4-(Piperidin-4-yl)methylphenol | Piperidine derivative | 0.93 |

| 2-(Piperidin-4-yl)phenol | Piperidine derivative | 0.87 |

| 3-(Piperidin-1-ylmethyl)phenol | Piperidine derivative | 0.75 |

| 4-(3-Methoxybenzyl)piperidine hydrochloride | Piperidine derivative | 0.89 |

This table illustrates how structural modifications can impact the compound's biological efficacy and pharmacokinetic properties.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Antibacterial Efficacy : A study on piperidine derivatives demonstrated their ability to inhibit bacterial growth at low micromolar concentrations, highlighting their potential as novel antibacterial agents .

- Analgesic Research : Investigations into the analgesic properties of related compounds have shown promising results in pain models, suggesting that further development could lead to effective pain management therapies.

- Anti-inflammatory Studies : The anti-inflammatory potential has been evaluated in various preclinical models, indicating that derivatives may reduce inflammation markers effectively, warranting further exploration in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.